Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride
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Overview
Description
Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride is a chemical compound with the molecular formula C8H2D4ClNO3S. It is a deuterated derivative of Benzo[d]isoxazol-3-yl-methanesulfonyl chloride, which is often used in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride typically involves the reaction of Benzo[d]isoxazole with methanesulfonyl chloride in the presence of a deuterating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated reagents is crucial in maintaining the deuterium labeling of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in labeling studies to track the incorporation of deuterium into biological molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of deuterated drugs which have improved metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. This reactivity is exploited in various chemical syntheses and labeling studies .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isoxazol-3-yl-methanesulfonyl Chloride: The non-deuterated version of the compound.
Benzo[d]isoxazol-3-yl-methanesulfonyl-d3 Chloride: A similar compound with three deuterium atoms instead of four.
Iodoisoxazoles: Compounds where the sulfonyl chloride group is replaced with an iodine atom.
Uniqueness
The uniqueness of Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracking. The presence of deuterium atoms can also enhance the metabolic stability of pharmaceuticals derived from this compound .
Properties
IUPAC Name |
(4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREYTLWEJMYKRX-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)CS(=O)(=O)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661794 |
Source
|
Record name | [(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189428-60-1 |
Source
|
Record name | [(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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